6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a methoxyphenyl group at position 4 of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride .
Industrial Production Methods
In industrial settings, the synthesis of coumarin derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound in mechanistic studies.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway. The compound can also inhibit the activity of enzymes involved in oxidative stress, contributing to its antioxidant properties .
Comparison with Similar Compounds
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe and in medicinal chemistry.
4-Methylumbelliferone: Used as a choleretic agent and in the study of hyaluronan synthesis.
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)13-9-18(19)23-15-10-17(22-3)16(21-2)8-14(13)15/h4-10H,1-3H3 |
InChI Key |
XRKQNUATMGUYKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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